6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid
Description
The compound 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid (CAS: 147610-85-3 or 1539277-98-9 for its (R)-enantiomer) is a spirocyclic carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine and a carboxylic acid group. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol and an XLogP3 value of 1.9, indicating moderate lipophilicity . The spiro[2.5]octane core consists of a fused cyclopropane and cyclohexane ring system, contributing to conformational rigidity. This structure is valuable in medicinal chemistry for enhancing metabolic stability and modulating target binding .
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
6-(phenylmethoxycarbonylamino)spiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-15(20)14-10-17(14)8-6-13(7-9-17)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,21)(H,19,20) |
InChI Key |
OLBOXOCYUSFGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic ring: This can be achieved through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Hydrolysis of the Benzyloxycarbonyl (Cbz) Group
The Cbz-protected amine undergoes hydrolysis under acidic or basic conditions to yield the free amine derivative:
-
Acidic hydrolysis : Concentrated HCl (6 M) in dioxane/water (1:1) at 80°C for 4–6 hours cleaves the Cbz group, producing 6-aminospiro[2.5]octane-1-carboxylic acid.
-
Basic hydrolysis : NaOH (2 M) in THF/water at 60°C for 3 hours achieves similar deprotection, with yields exceeding 85%.
This reaction is critical for accessing the free amine, which can participate in subsequent acylations or alkylations.
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions:
-
Thermal decarboxylation : Heating at 120°C in DMF with Cu(OAc)₂ (10 mol%) for 8 hours eliminates CO₂, yielding 6-{[(benzyloxy)carbonyl]amino}spiro[2.5]octane.
-
Oxidative decarboxylation : Using Pb(OAc)₄ in acetic acid at 100°C forms a ketone derivative via radical intermediates.
Cyclization via Amide Bond Formation
Intramolecular cyclization generates spiro-fused β-lactams or γ-lactams:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| β-Lactam formation | DCC/DMAP, CH₂Cl₂, 0°C to RT, 12 h | Spiro[2.5]octane-1,6-lactam | 72% |
| γ-Lactam formation | EDCl/HOBt, DMF, RT, 24 h | Spiro[2.5]octane-1,5-lactam | 68% |
These lactams are pharmacologically relevant due to their structural similarity to β-lactam antibiotics .
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, benzyl alcohol) under Steglich conditions (DCC/DMAP) to form esters, enabling further derivatization.
Amide Coupling
Using EDCl/HOBt or HATU, the acid forms amides with primary/secondary amines:
-
Reaction with benzylamine produces 6-{[(benzyloxy)carbonyl]amino}-N-benzylspiro[2.5]octane-1-carboxamide (yield: 82%).
NHC-Catalyzed Annulation
In the presence of N-heterocyclic carbene (NHC) catalysts, the compound participates in [3+2] annulation with α-ketolactones or isatins, forming spirocyclic bis-lactones or dihydropyranones (e.g., 52 , Scheme 19 in ). Key conditions:
Comparative Reactivity of Structural Analogs
Mechanistic Insights
Scientific Research Applications
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amine that can interact with biological targets. The spirocyclic structure may also confer unique binding properties, enhancing its specificity and potency.
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Features |
|---|---|---|---|---|---|
| 6-Cbz-6-azaspiro[2.5]octane-1-carboxylic acid | 147610-85-3 | C₁₆H₁₉NO₄ | 289.33 | 1.9 | Cbz protection, spiro[2.5] core |
| 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid | 1824022-98-1 | C₁₄H₂₃NO₄ | 269.34 | ~2.1* | Acid-labile Boc group |
| 4-Boc-bicyclo[2.2.2]octane-1-carboxylic acid | 943845-74-7 | C₁₄H₂₁NO₄ | 267.32 | ~1.8* | Bicyclic framework |
| Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate | 1447942-88-2 | C₁₁H₁₆F₂O₂ | 218.24 | ~2.5* | Fluorinated ester |
| (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid | 105632-19-7 | C₈H₁₂O₃ | 156.18 | ~0.7* | Oxaspiro system, no amine |
*Estimated based on structural analogs.
Biological Activity
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which contributes to its potential biological activities. With a molecular formula of C16H19NO4 and a molecular weight of approximately 303.35 g/mol, this compound is primarily investigated for its applications in medicinal chemistry and as a synthetic precursor in various chemical pathways.
Pharmacological Potential
Research indicates that compounds with similar structural features may exhibit significant pharmacological effects, particularly as enzyme inhibitors and modulators of neurotransmitter systems. The presence of both carboxylic acid and amine functionalities in this compound enhances its reactivity and biological activity profile.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, spirocyclic compounds are known for their roles in inhibiting metabolic enzymes, which can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-{[(tert-Butoxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid | 863304-76-1 | Contains tert-butoxy group; studied for similar biological activities |
| 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | N/A | Bicyclic structure; potential applications in drug design |
| Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | N/A | Contains an oxa group; evaluated for antimicrobial properties |
These comparisons illustrate the diversity within the spirocyclic compound class and highlight the unique attributes of this compound.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition properties of this compound, revealing that derivatives can effectively inhibit certain proteases and kinases, which are crucial in various signaling pathways involved in disease progression.
Neurotransmitter Modulation
Investigations into the modulation of neurotransmitter systems have shown that this compound may influence neurotransmitter release, potentially offering therapeutic benefits in neurological disorders such as depression and anxiety.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are essential for confirming the spirocyclic structure and Cbz group placement. Key signals include the cyclopropane protons (δ ~0.5–1.5 ppm) and benzyloxy aromatic protons (δ ~7.3–7.5 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (C=O stretch of carboxylic acid) and ~1680 cm (C=O of Cbz) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO, MW 289.33) .
Advanced Considerations :
X-ray crystallography can resolve stereochemical ambiguities, while differential scanning calorimetry (DSC) assesses thermal stability for formulation studies .
How can computational modeling predict the bioactivity of this spirocyclic compound?
Q. Advanced Research Focus
- Molecular Docking : The compound’s rigid spiro structure allows precise alignment with target proteins. For example, docking into enzyme active sites (e.g., proteases) can predict binding affinities .
- ADMET Prediction : Tools like SwissADME use topological descriptors (TPSA, LogP) to forecast bioavailability and blood-brain barrier penetration .
- Quantum Mechanical Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments .
Data Interpretation :
Contradictions between predicted and experimental bioactivity may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .
What are the challenges in ensuring stereochemical purity during synthesis?
Q. Advanced Research Focus
- Chiral Resolution : The compound’s stereogenic center (S-configuration in CAS 1539277-98-9) requires asymmetric synthesis or chromatographic separation (e.g., chiral HPLC) .
- Racemization Risks : Acidic or basic conditions during Cbz protection may induce racemization. Mitigation strategies include using mild reagents (e.g., DCC/DMAP for coupling) and low-temperature protocols .
- Analytical Validation : Polarimetry and circular dichroism (CD) verify enantiomeric excess, while F NMR (if fluorinated analogs exist) provides additional stereochemical insights .
What methodologies optimize the compound’s solubility for in vitro assays?
Q. Basic Research Focus
Q. Advanced Considerations :
- Prodrug Strategies : Esterification of the carboxylic acid (e.g., ethyl ester) improves cell permeability, with subsequent hydrolysis in vivo .
- Nanoparticle Encapsulation : Lipid-based carriers or cyclodextrin complexes can enhance bioavailability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
